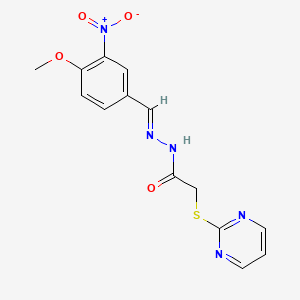![molecular formula C14H22N4O2 B5534649 5-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}pyrazin-2-ol](/img/structure/B5534649.png)
5-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}pyrazin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}pyrazin-2-ol” is a chemically synthesized molecule, part of a broader class of compounds with diverse biological and chemical properties. These compounds are generally synthesized and characterized through various spectral and quantum chemical studies to understand their molecular geometry, reactivity, and other properties.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the use of FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy for characterization. For example, novel compounds have been synthesized and characterized to study their chemical calculations at the DFT level of theory, using methods like B3LYP and CAM-B3LYP with a 6-31G(d,p) basis set, which aids in understanding their structural and electronic properties (Fatma, Bishnoi, & Verma, 2015).
Molecular Structure Analysis
The molecular structure of these compounds is generally analyzed using spectral analysis and quantum chemical studies. This includes NBO, NLO, and thermodynamic properties, helping in understanding the nonlinear optical behavior and reactivity of the compound. The UV–Visible spectrum, electronic properties, and composition are also obtained using TDDFT methods to further delve into the molecule's behavior and properties.
Chemical Reactions and Properties
Chemical reactions involving these compounds can include rearrangements, condensations, and cycloadditions, forming various derivatives and showcasing the compound's reactivity towards different nucleophiles and reagents. For instance, rearrangements of similar compounds in the presence of N-nucleophiles have been described, leading to a variety of derivatives (Strah, Svete, & Stanovnik, 1996).
特性
IUPAC Name |
5-[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidine-1-carbonyl]-1H-pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-4-5-10-8-18(9-12(10)17(2)3)14(20)11-6-16-13(19)7-15-11/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,16,19)/t10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMLKHBXIKHHIK-ZYHUDNBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)C(=O)C2=CNC(=O)C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CNC(=O)C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}pyrazin-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-{4-[2-oxo-2-(5-propyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethyl]-2-thienyl}ethanone](/img/structure/B5534610.png)

![2-[(2-furylmethyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5534618.png)
![(4aS*,7aR*)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5534625.png)
![5-(4-methylbenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5534632.png)


![1-(5-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-2-methylphenyl)-2-imidazolidinone](/img/structure/B5534662.png)
